![molecular formula C14H17FN2O3 B2937665 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide CAS No. 955239-48-2](/img/structure/B2937665.png)
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide
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Overview
Description
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolidinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Antituberculosis Applications
One significant application of compounds related to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is in treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. The strategy involves using a combination of drugs to which the Mycobacterium tuberculosis isolate is likely susceptible. This approach includes the use of fluoroquinolones, a class to which N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide structurally relates, highlighting the importance of such compounds in addressing antibiotic resistance (Caminero et al., 2010).
Antifungal Applications
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide and related compounds also show promise in antifungal applications. For instance, fluconazole, a compound with a somewhat similar molecular structure, has been extensively studied for its antifungal activity, particularly against severe systemic mycoses. This underscores the potential utility of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide derivatives in enhancing antifungal regimens (Vermes et al., 2000).
Unique Antimicrobial Properties
The oxazolidinone class, to which N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide belongs, offers a novel mechanism of action in inhibiting protein synthesis. These compounds are especially effective against resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. This unique action makes them critical in the development of new therapeutic strategies for treating infections caused by resistant bacteria (Diekema & Jones, 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(2)13(18)16-7-12-8-17(14(19)20-12)11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZMRNPIAPZTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide |
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